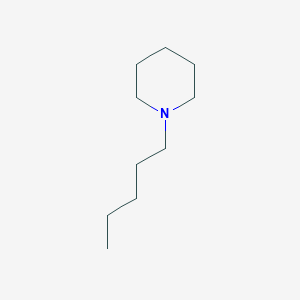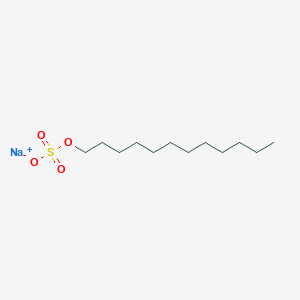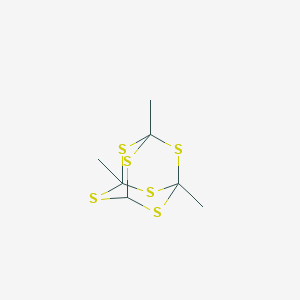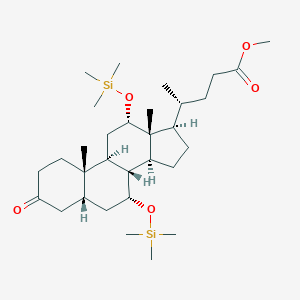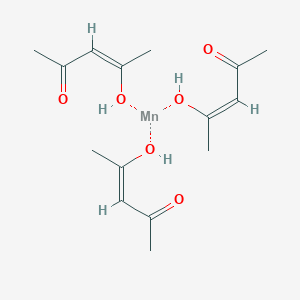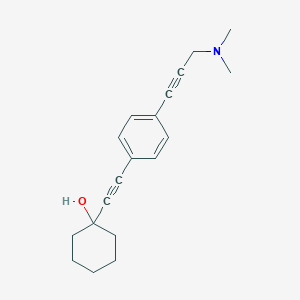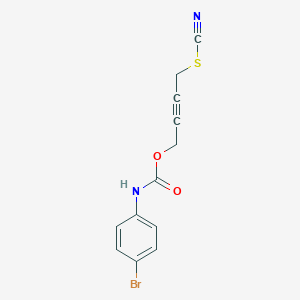
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate, also known as TBYCB, is a compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate varies depending on its application. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate inhibits the activity of histone deacetylase, leading to changes in gene expression and cell differentiation. In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate inhibits the activity of an enzyme involved in the synthesis of chlorophyll, leading to the death of target plants. In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate acts as a building block for the synthesis of new materials with unique properties.
Effets Biochimiques Et Physiologiques
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to have various biochemical and physiological effects depending on its application. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to inhibit the growth and development of target plants. In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to improve the thermal stability and conductivity of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate is its versatility in various scientific fields, allowing for interdisciplinary research. Another advantage is its relatively simple synthesis method. However, one limitation of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate is its potential toxicity, which requires careful handling in lab experiments.
Orientations Futures
There are several future directions for the study of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate. In medicine, further research is needed to optimize the anticancer properties of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate and to investigate its potential as an anti-inflammatory agent. In agriculture, further research is needed to optimize the herbicidal properties of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate and to investigate its potential as a biopesticide. In materials science, further research is needed to explore the use of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate as a building block for the synthesis of new materials with unique properties.
Méthodes De Synthèse
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate can be synthesized through a reaction between 4-bromophenyl isocyanate and 4-thiocyanatobut-2-yne in the presence of a base. The reaction yields 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate as a white crystalline solid with a melting point of 120-122°C. The synthesis method has been optimized to improve the yield and purity of 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate.
Applications De Recherche Scientifique
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential applications in various scientific fields. In medicine, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to have anticancer properties by inhibiting the activity of the enzyme histone deacetylase. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has also been studied as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In agriculture, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential use as a herbicide. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been shown to be effective against various weed species and has a low toxicity to non-target plants.
In materials science, 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been studied for its potential use as a building block for the synthesis of new materials. 4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate has been used to synthesize new polymers with unique properties, such as high thermal stability and conductivity.
Propriétés
Numéro CAS |
14223-12-2 |
|---|---|
Nom du produit |
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate |
Formule moléculaire |
C12H9BrN2O2S |
Poids moléculaire |
325.18 g/mol |
Nom IUPAC |
4-thiocyanatobut-2-ynyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C12H9BrN2O2S/c13-10-3-5-11(6-4-10)15-12(16)17-7-1-2-8-18-9-14/h3-6H,7-8H2,(H,15,16) |
Clé InChI |
FWKZTWZDAPGSQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCSC#N)Br |
SMILES canonique |
C1=CC(=CC=C1NC(=O)OCC#CCSC#N)Br |
Autres numéros CAS |
14223-12-2 |
Synonymes |
N-(p-Bromophenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




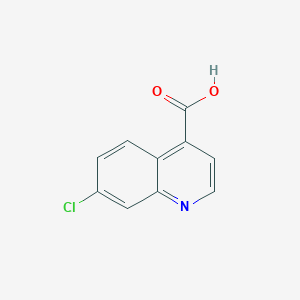

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
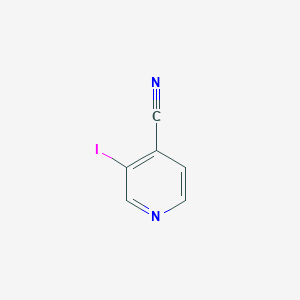
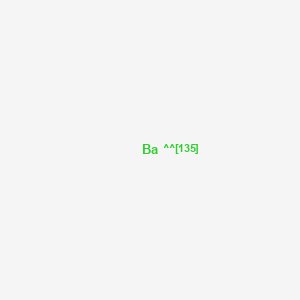
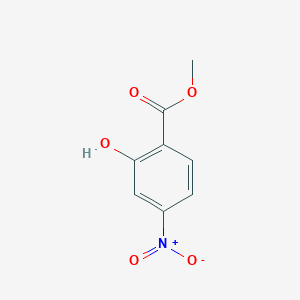
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
